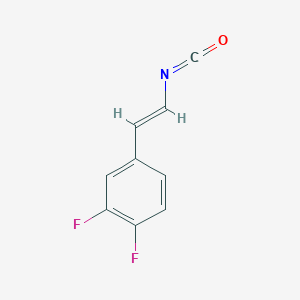
3,4-Difluoro-trans-styryl isocyanate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-Difluoro-trans-styryl isocyanate is an organic compound with the molecular formula C9H5F2NO It is characterized by the presence of two fluorine atoms on the benzene ring and an isocyanate group attached to a styryl moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Difluoro-trans-styryl isocyanate typically involves the reaction of 3,4-difluorostyrene with phosgene or other isocyanate precursors under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of isocyanates, including this compound, often employs the phosgene method. This method involves the reaction of an amine with phosgene to produce the corresponding isocyanate. due to the toxicity of phosgene, alternative non-phosgene methods are being explored, such as the use of carbon monoxide and urea .
Analyse Chemischer Reaktionen
Types of Reactions
3,4-Difluoro-trans-styryl isocyanate undergoes various chemical reactions, including:
Substitution Reactions: The isocyanate group can react with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.
Addition Reactions: The double bond in the styryl moiety can participate in addition reactions with electrophiles.
Common Reagents and Conditions
Common reagents used in reactions with this compound include amines, alcohols, and other nucleophiles. Reactions are typically carried out under mild conditions to prevent decomposition of the isocyanate group.
Major Products
The major products formed from reactions with this compound include ureas, carbamates, and other derivatives depending on the nucleophile used .
Wissenschaftliche Forschungsanwendungen
3,4-Difluoro-trans-styryl isocyanate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: It can be used to modify biomolecules for studying their functions and interactions.
Wirkmechanismus
The mechanism of action of 3,4-Difluoro-trans-styryl isocyanate involves the reactivity of the isocyanate group with nucleophiles. This reactivity allows it to form stable covalent bonds with various substrates, making it useful in modifying molecules and materials. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3,4-Difluorophenyl isocyanate
- 3,5-Difluorophenyl isocyanate
- 4-Fluorophenyl isocyanate
Eigenschaften
Molekularformel |
C9H5F2NO |
|---|---|
Molekulargewicht |
181.14 g/mol |
IUPAC-Name |
1,2-difluoro-4-[(E)-2-isocyanatoethenyl]benzene |
InChI |
InChI=1S/C9H5F2NO/c10-8-2-1-7(5-9(8)11)3-4-12-6-13/h1-5H/b4-3+ |
InChI-Schlüssel |
ZPHVQGIQJOEWJR-ONEGZZNKSA-N |
Isomerische SMILES |
C1=CC(=C(C=C1/C=C/N=C=O)F)F |
Kanonische SMILES |
C1=CC(=C(C=C1C=CN=C=O)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Oxo-4,5-dihydropyrrolo[1,2-a]quinoxaline-7-carboxylic acid](/img/structure/B12968931.png)
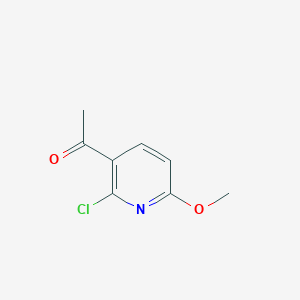
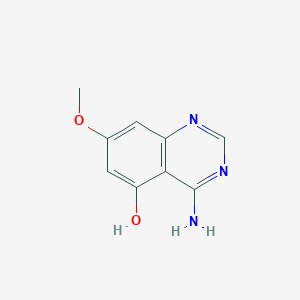
![1h-Pyrazolo[3,4-c]pyridine-1-carboxylic acid,5-bromo-3-chloro-,1,1-dimethylethyl ester](/img/structure/B12968937.png)
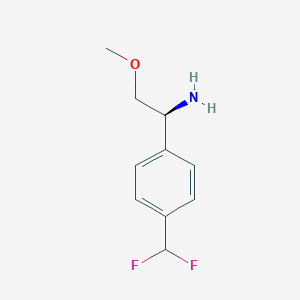
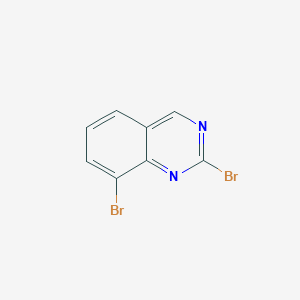
![3-(Bromomethyl)pyrazolo[1,5-a]pyrazine](/img/structure/B12968958.png)
![7-(2,6-Dimethylphenyl)-5-methylbenzo[e][1,2,4]triazin-3-amine](/img/structure/B12968985.png)
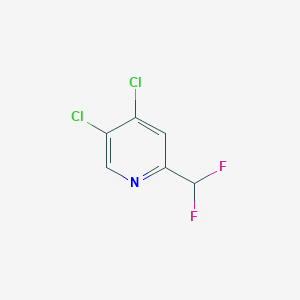
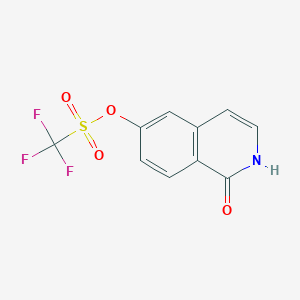
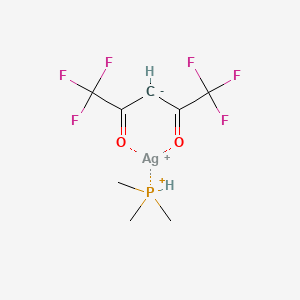
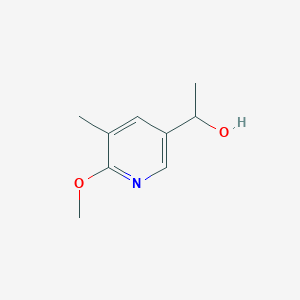
![5'-Chlorospiro[cyclohexane-1,3'-pyrrolo[3,2-b]pyridine]-2',4(1'H)-dione](/img/structure/B12969015.png)
![2-methyl-2-[(phenylmethyl)thio]Propanoic acid ethyl ester](/img/structure/B12969021.png)
